molecular formula C11H13NO B8518076 2-(4-Hydroxyphenyl)-3-methylbutyronitrile

2-(4-Hydroxyphenyl)-3-methylbutyronitrile

Cat. No. B8518076
M. Wt: 175.23 g/mol
InChI Key: UMYCEVQRDMCARW-UHFFFAOYSA-N
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Patent
US04259486

Procedure details

A mixture of 4-(2-methyl-1-morpholinopropyl) phenol (2.35 g; 0.01 mol), potassium cyanide (1.6 g; 0.024 mol) and water (2.5 ml) is heated at 95°-100° C. for 17 hours. The reaction mixture is then cooled down, and added to about 35 ml of 5% sodium hydroxide. The aqueous solution is washed with ether (2×, 20 ml), and then its pH is adjusted to ~2 with 6 N hydrochloric acid. The acidified aqueous solution is extracted with ether (2×, 30 ml), the ethereal extracts are combined, washed with water, dried over magnesium sulfate, and concentrated to afford 1.7 g of title product, a viscous, almost colorless oil.
Name
4-(2-methyl-1-morpholinopropyl) phenol
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:17])[CH:3]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)N1CCOCC1.[C-:18]#[N:19].[K+].[OH-].[Na+]>O>[OH:16][C:13]1[CH:12]=[CH:11][C:10]([CH:3]([CH:2]([CH3:1])[CH3:17])[C:18]#[N:19])=[CH:15][CH:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-(2-methyl-1-morpholinopropyl) phenol
Quantity
2.35 g
Type
reactant
Smiles
CC(C(N1CCOCC1)C1=CC=C(C=C1)O)C
Name
Quantity
1.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 95°-100° C. for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled down
WASH
Type
WASH
Details
The aqueous solution is washed with ether (2×, 20 ml)
EXTRACTION
Type
EXTRACTION
Details
The acidified aqueous solution is extracted with ether (2×, 30 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C#N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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